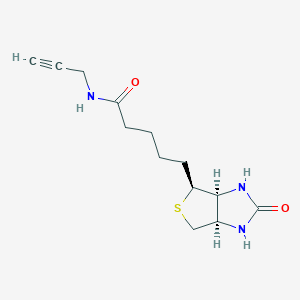

Biotin alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is widely used in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly referred to as “click chemistry.” Biotin alkyne is utilized for the selective labeling of azide-containing molecules, such as proteins, nucleic acids, and other biomolecules, facilitating their detection and purification through biotin-streptavidin interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biotin alkyne can be synthesized through various methods, including the reaction of biotin with propargylamine or other alkyne-containing reagents. One common approach involves the use of biotin-N-hydroxysuccinimide ester (biotin-NHS) and propargylamine in the presence of a base, such as triethylamine, to form the desired this compound product . The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at room temperature.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as chromatography and recrystallization, to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

Biotin alkyne primarily undergoes click chemistry reactions, specifically CuAAC reactions, where it reacts with azide-containing molecules to form stable triazole linkages . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

Common Reagents and Conditions

The CuAAC reaction requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent, such as sodium ascorbate . The reaction is typically carried out in an aqueous or mixed solvent system at room temperature or slightly elevated temperatures.

Major Products

The major product of the CuAAC reaction involving this compound is a biotinylated triazole derivative, which can be further utilized for detection and purification purposes through biotin-streptavidin interactions .

Applications De Recherche Scientifique

Affinity Purification and Isolation

Biotin alkyne is extensively used in affinity purification techniques, particularly in conjunction with streptavidin or avidin. The high affinity of biotin for these proteins allows for efficient isolation of biotinylated molecules from complex mixtures.

Key Findings:

- A study demonstrated the synthesis of a terminal alkyne derived from biotin, which maintained strong binding affinity to streptavidin despite modifications to the chemical structure. This approach enables the purification of substrates that cannot be labeled with traditional carboxylate derivatives of biotin, thus expanding the range of applications in bioanalytical settings .

- The use of solid-supported streptavidin sorbents has been reported for batch affinity isolation, where non-binding components can be efficiently washed away, leaving behind purified biotinylated substrates .

Bioorthogonal Chemistry

This compound plays a crucial role in bioorthogonal reactions, particularly in click chemistry. The alkyne functional group allows for selective reactions with azide-containing compounds through the Huisgen cycloaddition reaction.

Case Study:

- A novel linker incorporating biotin, alkyne, and amino groups was synthesized to enhance the identification of target proteins. This linker facilitated the binding of an azide probe via azide-alkyne cycloaddition, showcasing its utility in protein labeling and detection .

Improving Sensitivity in Detection Methods

The incorporation of acid-cleavable biotin-alkyne has been shown to enhance the sensitivity of detection methods for biotin-labeled peptides. This modification allows for improved signal detection in assays.

Research Insights:

- A study hypothesized that using an acid-cleavable biotin-alkyne would increase sensitivity for direct detection in noncanonical amino acid labeling protocols. The findings confirmed that this approach significantly improved detection capabilities compared to traditional methods .

Applications in Histone Research

In histone variant studies, this compound has been utilized to tag histones for subsequent analysis. This application is critical in understanding chromatin dynamics and epigenetic regulation.

Research Application:

- The use of biotin-alkyne in histone studies allows researchers to track histone variants and their interactions within chromatin structures, providing insights into their roles in gene regulation and chromatin organization .

Fluorescent Probes Development

This compound derivatives have also been employed in the development of fluorescent probes for various biological applications. These probes can be used for imaging and tracking biomolecules within cells.

Findings:

- Fluorescent probes linked to this compound demonstrated effective binding to avidin, enhancing fluorescence emission intensity upon binding. This property is leveraged for sensitive detection and imaging applications in cellular studies .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of biotin alkyne involves its participation in CuAAC reactions, where the alkyne group reacts with an azide group to form a triazole linkage . This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The resulting biotinylated triazole can then interact with streptavidin or avidin, allowing for the detection, purification, and manipulation of the labeled biomolecules .

Comparaison Avec Des Composés Similaires

Biotin alkyne is unique in its ability to undergo click chemistry reactions with azide-containing molecules, making it highly versatile for bioconjugation applications. Similar compounds include:

Biotin azide: Reacts with alkyne-containing molecules through CuAAC reactions to form triazole linkages.

Biotin hydrazide: Used for labeling carbonyl-containing molecules through hydrazone formation.

Biotin maleimide: Reacts with thiol-containing molecules to form stable thioether linkages.

Compared to these compounds, this compound offers the advantage of forming highly stable triazole linkages, which are resistant to hydrolysis and other degradation processes .

Activité Biologique

Biotin alkyne, also known as PEG4 carboxamide-propargyl biotin, is a versatile compound widely utilized in biochemical research, particularly for its ability to facilitate the selective labeling of biomolecules. This article explores the biological activity of this compound, focusing on its applications in protein labeling, drug discovery, and molecular biology.

Overview of this compound

This compound is an alkyne-activated biotinylation reagent that reacts with azide-containing molecules through a copper-catalyzed click reaction. This reaction forms a stable triazole linkage, allowing for the specific attachment of biotin to various biomolecules, including proteins and nucleic acids. The non-cleavable nature of this compound makes it particularly useful for subsequent detection and affinity purification using streptavidin or avidin-based systems .

The primary mechanism by which this compound exerts its biological activity involves the following steps:

- Click Chemistry : The alkyne group of this compound reacts with azide groups on target biomolecules in a copper(I)-catalyzed reaction, leading to the formation of stable triazole linkages.

- Detection and Purification : Once labeled, the biotinylated biomolecules can be isolated and detected using streptavidin-coated surfaces or beads due to the strong affinity between biotin and streptavidin .

Applications in Research

This compound has been employed in various research contexts:

- Protein Labeling : It allows researchers to tag proteins for visualization or purification. For instance, studies have demonstrated successful labeling of proteins in live cells using this compound .

- Drug Discovery : this compound has been utilized in the development of photoaffinity probes for identifying target proteins in drug discovery processes. These probes can selectively bind to proteins and facilitate their identification through mass spectrometry .

- Nanotechnology : In nanofiber research, biotin-conjugated cellulose nanofibers were created to enable bio-orthogonal attachment of biomolecules, showcasing the versatility of this compound in advanced materials science .

Case Study 1: Protein Target Identification

A study utilized a novel linker containing biotin, alkyne, and amino groups to identify target proteins. The linker was shown to effectively bind to azide probes via Huisgen cycloaddition, allowing for successful visualization of cross-linked complexes using western blotting techniques. This method proved more effective than previous approaches that relied solely on photo-crosslinking .

Case Study 2: Antiviral Activity

Research on biotin-conjugated probes demonstrated their potential as antiviral agents against HIV-1. Probes were synthesized with both biotin and alkyne functionalities, exhibiting significant inhibitory activity against HIV infection (EC50 values ranging from 0.64 µM to 6.87 µM). These findings highlight the potential for this compound derivatives in therapeutic applications .

Data Table: Summary of Research Findings

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXUHRONZVELPY-NHCYSSNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.